molecular formula C6H11IO B095926 2-(Iodomethyl)-5-methyloxolane CAS No. 19056-49-6

2-(Iodomethyl)-5-methyloxolane

Cat. No. B095926
CAS RN: 19056-49-6
M. Wt: 226.06 g/mol
InChI Key: UORBAIPDXXLMMX-UHFFFAOYSA-N
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Description

“2-(Iodomethyl)-5-methyloxolane” likely refers to a compound that contains an oxolane (a five-membered ring containing one oxygen atom and four carbon atoms) and an iodomethyl group. The “2-” and “5-” likely refer to the positions of these groups on the oxolane ring .


Synthesis Analysis

While specific synthesis methods for “2-(Iodomethyl)-5-methyloxolane” were not found, iodomethyl groups are often introduced into molecules through nucleophilic substitution reactions . Oxolane rings can be formed through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure would likely consist of a five-membered oxolane ring, with an iodomethyl group attached at the 2-position and a methyl group at the 5-position .


Chemical Reactions Analysis

Iodomethyl groups are excellent substrates for S_N2 substitution reactions, due to the good leaving group ability of iodide . Oxolanes can participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, compounds containing iodine tend to have higher molecular weights and lower volatility compared to their non-halogenated counterparts .

Scientific Research Applications

Radical Azidoalkenylation of Terminal Alkenes

2-(Iodomethyl)-5-methyloxolane: is utilized in the radical azidoalkenylation of alkenes, a process that transforms terminal alkenes into functionalized alkyl azides. This method is performed under chain transfer conditions and is a key step in the synthesis of several alkaloids .

Synthesis of γ-Azidosulfones

The compound serves as a precursor in the preparation of γ-azidosulfones through the use of iodomethyl aryl sulfones. These azidosulfones can be converted to homoallylic azides using a Julia–Kocienski olefination reaction, making the process equivalent to azidoalkenylation .

Iodine-Mediated Cyclization

2-(Iodomethyl)-5-methyloxolane: can be involved in iodine-mediated cyclization reactions. These reactions are crucial for the synthesis of heterocyclic compounds, which have numerous synthetic and biological applications, including the creation of furans, pyrroles, and thiophenes .

Organic Synthesis

In organic synthesis, this compound is used for the introduction of iodomethyl groups into molecules, which can then undergo further reactions such as nucleophilic substitutions or serve as intermediates for more complex chemical structures .

Pharmaceutical Research

In pharmaceutical research, 2-(Iodomethyl)-5-methyloxolane may be used to synthesize building blocks for drug development. Its reactivity with various functional groups makes it a valuable tool for constructing molecular frameworks found in active pharmaceutical ingredients .

Material Science

The compound’s ability to act as an alkylating agent can be exploited in material science, particularly in the modification of polymers to introduce iodine-containing functionalities, which can alter the physical properties of the materials .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a reagent in organic synthesis, the iodomethyl group could act as a leaving group in substitution reactions .

Safety and Hazards

Safety and hazards would depend on the specific compound. In general, care should be taken when handling iodinated compounds, as they can be harmful if ingested or inhaled, and can cause skin and eye irritation .

Future Directions

Future research could focus on exploring the potential applications of “2-(Iodomethyl)-5-methyloxolane” in organic synthesis or material science. The iodomethyl group could be utilized in various substitution reactions, while the oxolane ring could provide interesting properties due to its heterocyclic nature .

properties

IUPAC Name

2-(iodomethyl)-5-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORBAIPDXXLMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339813
Record name 2-(iodomethyl)-5-methyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)-5-methyloxolane

CAS RN

19056-49-6
Record name 2-(iodomethyl)-5-methyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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